molecular formula C12H15OSi B14601740 CID 78066202

CID 78066202

Cat. No.: B14601740
M. Wt: 203.33 g/mol
InChI Key: FVONUIGUCNUQEW-UHFFFAOYSA-N
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Description

CID 78066202 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. Unfortunately, none of the provided evidence sources explicitly describe the structural, biochemical, or pharmacological properties of this compound. PubChem CIDs are unique numerical identifiers linked to chemical structures, properties, and associated research data. However, the evidence provided focuses on methodologies, unrelated compounds (e.g., flavonoids, chemotherapeutic agents), or other contexts (e.g., collision-induced dissociation (CID) in mass spectrometry).

For example:

  • discusses chemical inducers of dimerization (CIDs) as tools for protein manipulation but uses different terminology unrelated to PubChem identifiers .

Conclusion: The absence of direct data on this compound in the provided evidence precludes a detailed introduction.

Properties

Molecular Formula

C12H15OSi

Molecular Weight

203.33 g/mol

InChI

InChI=1S/C12H15OSi/c1-3-14(10-4-9-13)12-7-5-11(2)6-8-12/h5-8,13H,3,9H2,1-2H3

InChI Key

FVONUIGUCNUQEW-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C#CCO)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with the identifier “CID 78066202” involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

In industrial settings, the production of the compound with the identifier “this compound” is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Gaps in Available Data

  • Search Limitations : The provided sources focus on organic compounds (e.g., halogenated diphenyl ethers, sulfonamides), coordination complexes, and methodologies (e.g., electrochemistry, QSAR modeling).

  • Relevant Absences :

    • No synthesis protocols or reaction pathways involving GeNi₃.

    • No characterization of its stability, redox behavior, or catalytic activity.

    • No documented interactions with acids, bases, or other reagents.

Indirect Insights from Related Studies

While CID 78066202 itself is uncharacterized, broader research trends in inorganic chemistry provide context:

  • Intermetallic Systems : Compounds like GeNi₃ are often studied for their structural and electronic properties in materials science, but reactivity data are sparse .

  • Electrochemical Advances : Recent work highlights electricity-driven reactions for sustainable synthesis, though no examples involve germanium-nickel systems .

Recommendations for Further Research

To address the lack of data:

  • Verify the CID : Confirm the correct identifier (this compound vs. CID 78062202) and cross-reference with databases like Reaxys or SciFinder.

  • Experimental Characterization :

    • Conduct reactivity studies under varying conditions (e.g., thermal, oxidative).

    • Explore catalytic potential in hydrogenation or cross-coupling reactions.

  • Computational Modeling : Use DFT or molecular dynamics to predict reaction mechanisms.

Scientific Research Applications

The compound with the identifier “CID 78066202” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: The compound is utilized in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which the compound with the identifier “CID 78066202” exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural or functional analogs of CID 78066202. Below is a generalized framework for such comparisons, based on common practices in cheminformatics and pharmacology:

Table 1: Hypothetical Comparison Framework for this compound and Analogs

Property This compound (Hypothetical) Gallic Acid (CID: 370) Quercetin (CID: 5280343) Epigallocatechin Gallate (CID: 65064)
Molecular Formula (Not Available) C₇H₆O₅ C₁₅H₁₀O₇ C₂₂H₁₈O₁₁
Molecular Weight (Not Available) 170.12 g/mol 302.24 g/mol 458.37 g/mol
Bioactivity (Not Available) Antioxidant, Anticancer Anti-inflammatory, Antiviral Neuroprotective, Antidiabetic
Solubility (Not Available) Water-soluble Low water solubility Partially water-soluble
Therapeutic Use (Not Available) Dietary supplement Nutraceutical Cancer prevention

Key Limitations:

Structural Ambiguity: Without the structure of this compound, identifying analogs (e.g., flavonoids, alkaloids) is impossible.

Functional Data Gap: No evidence links this compound to biological assays, toxicity, or clinical trials.

Methodological Mismatch : The provided evidence emphasizes analytical techniques (e.g., GC-MS, collision-induced dissociation) rather than compound-specific data .

Critical Analysis of Evidence

The evidence highlights systemic challenges in cross-referencing PubChem CIDs:

  • Terminology Conflicts: "CID" refers to both PubChem identifiers and collision-induced dissociation in mass spectrometry, causing ambiguity .
  • Domain-Specific Contexts : For example, –16 discuss "chemotherapy-induced diarrhea (CID)" as a medical condition, unrelated to chemical compounds .
  • Insufficient Metadata : and reference PubChem but lack granular data for this compound .

Recommendations for Future Research

Consult Primary Databases : Retrieve this compound’s structure and properties directly from PubChem (https://pubchem.ncbi.nlm.nih.gov/ ).

Leverage Cheminformatics Tools : Use platforms like ChemAxon or Open Babel to predict properties and identify structural analogs.

Explore Functional Studies : Screen literature for bioactivity data using platforms like PubMed or Google Scholar.

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